N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine
Overview
Description
Preparation Methods
The synthesis of N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine typically involves the reaction of 3,4-dimethylphenol with 2-chloroethylamine to form the intermediate 2-(3,4-dimethylphenoxy)ethylamine. This intermediate is then reacted with 2-furylmethyl chloride under basic conditions to yield the final product
Chemical Reactions Analysis
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it is employed in medicinal chemistry research to develop new drugs and understand their mechanisms of action.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and functions. The exact pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine can be compared to other similar compounds, such as:
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine: This compound lacks the furylmethyl group, making it less versatile in certain chemical reactions.
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-thienylmethyl)amine: This compound contains a thienylmethyl group instead of a furylmethyl group, which can lead to different reactivity and applications.
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-pyridylmethyl)amine: The presence of a pyridylmethyl group can enhance the compound’s ability to interact with certain biological targets.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in research settings.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12-5-6-14(10-13(12)2)18-9-7-16-11-15-4-3-8-17-15/h3-6,8,10,16H,7,9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBQIYDQVAWAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNCC2=CC=CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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